molecular formula C8H7IO3 B15228641 3-(Hydroxymethyl)-4-iodobenzoic acid

3-(Hydroxymethyl)-4-iodobenzoic acid

Cat. No.: B15228641
M. Wt: 278.04 g/mol
InChI Key: WZGHOHSNULPXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)-4-iodobenzoic acid is a valuable aromatic iodinated building block in organic and medicinal chemistry research. This multifunctional compound features both a carboxylic acid and a benzyl alcohol group, making it a versatile precursor for constructing more complex molecules. Its iodine moiety allows it to participate in various cross-coupling reactions, such as the Stille and Suzuki couplings, which are pivotal for creating biaryl structures. Furthermore, the carboxylic acid group can be activated to form N-hydroxysuccinimide (NHS) esters, a common method for coupling to amines in peptide synthesis and bioconjugation . In the field of chemical biology, related iodobenzoic acids have been identified as inhibitors of key enzymes; for instance, p-iodobenzoic acid has been characterized as a novel inhibitor of CINNAMATE-4-HYDROXYLASE (C4H), a key enzyme in the phenylpropanoid pathway in plants . This suggests potential applications for this compound in developing probes or inhibitors for metabolic studies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

IUPAC Name

3-(hydroxymethyl)-4-iodobenzoic acid

InChI

InChI=1S/C8H7IO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12)

InChI Key

WZGHOHSNULPXKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CO)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-4-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of the hydroxymethyl group. One common method is the iodination of 4-methylbenzoic acid using iodine and an oxidizing agent, such as hydrogen peroxide, to yield 4-iodobenzoic acid. This intermediate can then be subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to produce this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)-4-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, other nucleophiles.

Major Products Formed:

Scientific Research Applications

3-(Hydroxymethyl)-4-iodobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-iodobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3-(hydroxymethyl)-4-iodobenzoic acid with key iodinated benzoic acid derivatives:

Compound Name Substituents (Position) Key Features
This compound -CH₂OH (3), -I (4) Hydrophilic hydroxymethyl group enhances solubility; iodine aids halogen bonding.
4-Hydroxy-3-iodobenzoic acid (IHB) -OH (4), -I (3) Hydroxyl group increases acidity (pKa ~2.5–3.5); iodine improves bioactivity.
4-Iodobenzoic acid -I (4) Simple iodinated derivative; used in Pd-catalyzed couplings and thermal studies.
3-Iodo-4-methoxybenzoic acid -OCH₃ (4), -I (3) Methoxy group reduces hydrophilicity; iodine stabilizes aromatic interactions.
4-((Diethylamino)methyl)-3-iodobenzoic acid -N(CH₂CH₃)₂-CH₂- (4), -I (3) Amino group introduces basicity; potential for enhanced receptor binding.

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound improves aqueous solubility compared to methoxy (-OCH₃) or methyl (-CH₃) substituents, which are more lipophilic.
  • Acidity : The hydroxyl group in IHB increases acidity (pKa ~2.5–3.5), whereas the hydroxymethyl group has a weaker acidifying effect, making the target compound less acidic.
  • Bioactivity: Iodine at the 4-position enhances antimicrobial activity in acylhydrazone derivatives compared to non-iodinated analogs.
Physicochemical Properties
  • Thermal Stability : Iodinated benzoic acids like 4-iodobenzoic acid exhibit negative thermal expansion due to anisotropic crystal packing. The hydroxymethyl group may alter this behavior by introducing hydrogen bonding.
  • Reactivity : Iodo derivatives are prone to dehalogenation under basic or nucleophilic conditions, as seen in Pd-catalyzed reactions. This limits their utility in metal-mediated syntheses.

Biological Activity

3-(Hydroxymethyl)-4-iodobenzoic acid is an aromatic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, synthesis, and implications for pharmaceutical research.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C9_9H9_9IO2_2
  • Molecular Weight : Approximately 264.02 g/mol
  • Functional Groups : Hydroxymethyl group (-CH2_2OH) and an iodine atom at the 4-position of the benzoic acid structure.

The presence of iodine enhances the compound's reactivity, which is crucial for its biological interactions. The hydroxymethyl group facilitates hydrogen bonding, while the iodine atom may engage in halogen bonding, contributing to its biological efficacy.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against resistant bacterial strains. Research indicates that derivatives of iodobenzoic acids exhibit notable antibacterial effects. For instance, acylhydrazones synthesized from iodobenzoic acids have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing activity equal to or greater than commercial antibiotics .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. The synthesis of novel compounds from iodobenzoic acid derivatives has been explored for their cytotoxic effects against various cancer cell lines. The introduction of iodine into the structure has been associated with enhanced bioactivity, making these derivatives promising candidates for further development in cancer therapy .

Synthesis Methods

The synthesis of this compound typically involves:

  • Preparation of Starting Materials : Utilizing hydrazides derived from iodobenzoic acids.
  • Condensation Reaction : Reacting hydrazides with aldehydes to form acylhydrazones.
  • Characterization : Confirming structures using techniques such as IR spectroscopy, NMR, and X-ray diffraction.

These methods can be optimized for higher yields and purity through modern techniques like continuous flow reactors and chromatography .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with its analogs:

CompoundUnique Features
This compoundHigher reactivity due to iodine; potential for stronger molecular interactions
3-(Hydroxymethyl)-4-bromobenzoic acidLower reactivity compared to iodinated analog; less polarizable
3-(Hydroxymethyl)-4-chlorobenzoic acidGenerally less reactive; retains some biological activity
3-(Hydroxymethyl)-4-fluorobenzoic acidLower reactivity due to fluorine's electronegativity

The presence of iodine not only enhances reactivity but also increases the potential for stronger interactions with biological targets, making it particularly valuable in pharmaceutical applications.

Case Studies and Research Findings

  • Antibacterial Activity : In a study involving various acylhydrazones derived from iodobenzoic acids, several compounds showed significant antibacterial effects against MRSA strains, indicating that structural modifications can lead to enhanced bioactivity .
  • Cytotoxicity Testing : Compounds derived from this compound were tested on normal cell lines, revealing low toxicity levels while maintaining high antibacterial efficacy, suggesting a favorable therapeutic index for further development .

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